- Reactions of 4-methyl-1-(1'-methylethyl)-4-nitrocyclohexa-2,5-dien-1-yl acetates with nitrogen dioxide; towards a mechanism for the formation of polynitro cyclohexenyl esters on reaction of p-cymene with nitrogen dioxide in acetic anhydride, Australian Journal of Chemistry, 1989, 42(12), 2225-42

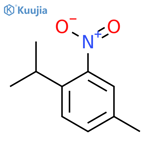

Cas no 943-15-7 (2-Nitro-4-cymene)

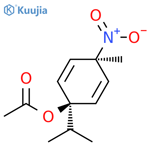

2-Nitro-4-cymene structure

Nombre del producto:2-Nitro-4-cymene

Número CAS:943-15-7

MF:C10H13NO2

Megavatios:179.215722799301

MDL:MFCD00007176

CID:804686

PubChem ID:70340

2-Nitro-4-cymene Propiedades químicas y físicas

Nombre e identificación

-

- 4-Isopropyl-1-methyl-2-nitrobenzene

- 2-Nitro-p-cymene

- 1-methyl-2-nitro-4-propan-2-ylbenzene

- 2-NITRO-4-CYMENE

- Benzene,1-methyl-4-(1-methylethyl)-2-nitro-

- 4-Isopropyl-2-nitrotoluene

- 5-Isopropyl-2-methyl-1-nitrobenzene

- NSC 9839

- p-Cymene, 2-nitro-

- Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-

- 2-Nitro-para-cymene

- 1-methyl-4-(methylethyl)-2-nitrobenzene

- NSC9839

- PubChem23880

- DRKFWQDBPGTSOO-UHFFFAOYSA-N

- Methyl-4-isopropyl-2-nitro-benzene

- SBB068819

- TD1120

- FCH1115019

- 4-Isopro

- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene (ACI)

- p-Cymene, 2-nitro- (6CI, 7CI, 8CI)

- 2-Methyl-5-isopropylnitrobenzene

- 1-methyl-2-nitro-4-(propan-2-yl)benzene

- 2-Nitro-p-cymene, technical grade, 90%

- AKOS003597244

- NSC-9839

- 943-15-7

- N0801

- AI3-08866

- EINECS 213-397-2

- UNII-AE93ZW3RQF

- SY106177

- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene

- 4-Isopropyl-1-methyl-2-nitrobenzene #

- EN300-1179840

- CS-W017273

- MFCD00007176

- DB-057486

- NS00040385

- AS-11285

- SCHEMBL2436243

- DTXSID9061336

- AE93ZW3RQF

- 2-Nitro-4-cymene

-

- MDL: MFCD00007176

- Renchi: 1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3

- Clave inchi: DRKFWQDBPGTSOO-UHFFFAOYSA-N

- Sonrisas: [O-][N+](C1C(C)=CC=C(C(C)C)C=1)=O

Atributos calculados

- Calidad precisa: 179.09500

- Masa isotópica única: 179.095

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 186

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 3.2

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 45.8

Propiedades experimentales

- Color / forma: colorless liquid

- Denso: 1.07 g/mL at 25 °C(lit.)

- Punto de fusión: 1°C (estimate)

- Punto de ebullición: 134°C/15mmHg(lit.)

- Punto de inflamación: Fahrenheit: >235.4 ° f

Celsius: >113 ° c - índice de refracción: n20/D 1.528(lit.)

- Disolución: Almost insoluble (0.011 g/l) (25 º C),

- PSA: 45.82000

- Logp: 3.54980

- Disolución: Not determined

2-Nitro-4-cymene Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H319

- Declaración de advertencia: P264-P280-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22

- Instrucciones de Seguridad: 36/37/39-26

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:Store at room temperature

2-Nitro-4-cymene Datos Aduaneros

- Código HS:2904209090

- Datos Aduaneros:

China Customs Code:

2904209090Overview:

2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Nitro-4-cymene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047101-5g |

4-Isopropyl-1-methyl-2-nitrobenzene |

943-15-7 | 98% | 5g |

¥145.00 | 2024-04-24 | |

| ChemScence | CS-W017273-5g |

4-Isopropyl-1-methyl-2-nitrobenzene |

943-15-7 | 97.03% | 5g |

$52.0 | 2022-04-26 | |

| TRC | N493748-250mg |

2-Nitro-4-cymene |

943-15-7 | 250mg |

$ 50.00 | 2022-06-03 | ||

| TRC | N493748-2.5g |

2-Nitro-4-cymene |

943-15-7 | 2.5g |

$ 160.00 | 2022-06-03 | ||

| ChemScence | CS-W017273-25g |

4-Isopropyl-1-methyl-2-nitrobenzene |

943-15-7 | 97.03% | 25g |

$160.0 | 2022-04-26 | |

| Chemenu | CM283185-100g |

4-Isopropyl-1-methyl-2-nitrobenzene |

943-15-7 | 95+% | 100g |

$331 | 2021-06-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021586-1g |

2-Nitro-4-cymene |

943-15-7 | 97% | 1g |

¥33 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139466-1g |

2-Nitro-4-cymene |

943-15-7 | ≥98% | 1g |

¥75.90 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 147311-5G |

2-Nitro-4-cymene |

943-15-7 | 90% | 5g |

¥637.17 | 2023-12-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N46990-5g |

4-Isopropyl-1-methyl-2-nitrobenzene |

943-15-7 | 97% | 5g |

¥244.0 | 2022-04-27 |

2-Nitro-4-cymene Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride

Referencia

- The nitration of p-cymene with nitrogen dioxide in acetic anhydride: the isolation and x-ray structure determination of 6-methyl-3-(methylethyl)-t-5-nitrato-1,r-3,c-4,t-6-tetranitrocyclohexene, Tetrahedron Letters, 1988, 29(16), 1999-2000

Synthetic Routes 3

Condiciones de reacción

Referencia

- Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adducts, Canadian Journal of Chemistry, 1976, 54(3), 423-8

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Boron, (dinitrogen tetraoxide-O)trifluoro-, (T-4)- Solvents: Carbon tetrachloride

Referencia

- The boron trifluoride-dinitrogen tetroxide complex as a nitrating agent, Journal of the American Chemical Society, 1958, 80, 2987-91

Synthetic Routes 5

Condiciones de reacción

Referencia

- Ipso nitration. II. Novel products and true positional selectivities in nitration of p-cymene, Journal of the American Chemical Society, 1974, 96(13), 4335-7

Synthetic Routes 6

Condiciones de reacción

Referencia

- Aromatic substitution. XX. Intact and dealkylating nitration of propylated and butylated alkylbenzenes with nitronium tetrafluoroborate, Journal of the American Chemical Society, 1964, (6), 1067-70

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid

Referencia

- 2-Nitro-p-cymene, Organic Syntheses, 1941, 21, 96-8

Synthetic Routes 8

Condiciones de reacción

Referencia

- New examples in the use of graphite bisulfate and graphite nitrate in organic synthesis, Bulletin de la Societe Chimique de France, 1977, 499, 499-504

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

Referencia

- Nitration of aromatic hydrocarbons and ipso-nitrosodemetalation of arylmetal compounds in sodium nitrite-trifluoroacetic acid, Journal of the Chemical Society, 1978, (9), 1076-9

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Nitric acid

Referencia

- Mononitration of p-cymene, Industrial and Engineering Chemistry, 1957, 49, 801-6

Synthetic Routes 12

Condiciones de reacción

Referencia

- "Ipso" Aromatic Nitration in the Gas Phase, Journal of Physical Chemistry, 1996, 100(11), 4424-9

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Acetic acid , Sulfuric acid , Nitric acid ; -15 °C; -15 °C; -15 °C → 0 °C; 0 °C; 0 °C; 1 h, 0 °C

1.2 Reagents: Water ; 1 h, cooled

1.2 Reagents: Water ; 1 h, cooled

Referencia

- Bio-based hydrophobic epoxy-amine networks derived from renewable terpenoids, Journal of Applied Polymer Science, 2016, 133(45),

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride

Referencia

- The nitration of p-cymene with nitrogen dioxide in acetic anhydride, Australian Journal of Chemistry, 1989, 42(12), 2143-60

2-Nitro-4-cymene Raw materials

2-Nitro-4-cymene Preparation Products

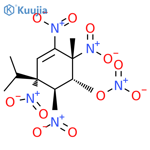

- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,3,5,6-tetranitro-, nitrate (ester), (1α,2α,5α,6β)- (127420-18-2)

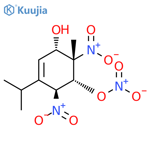

- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3α,6β)- (127368-12-1)

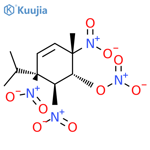

- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,5,6-trinitro-, nitrate (ester), (1α,2α,5β,6β)- (127368-10-9)

- 2-Nitro-4-cymene (943-15-7)

- (35480-94-5)

- (118297-28-2)

- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3β,6β)- (127420-20-6)

2-Nitro-4-cymene Literatura relevante

-

Salvador Alegret,Antonio Florido Analyst 1991 116 473

-

2. Editorial report on nomenclature, 1952

-

Robert H. Pickard,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1921 18 60

-

4. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylationAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin,Robert G. Coombes,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1980 1606

-

5. 230. Volume effects of alkyl groups in aromatic compounds. Part II. Influence of a group CR1R2Alk on vicinal substitutionR. J. W. Le Fèvre J. Chem. Soc. 1933 980

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Monoterpenoides aromáticos

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos monoterpenoides Monoterpenoides aromáticos

943-15-7 (2-Nitro-4-cymene) Productos relacionados

- 611-05-2(3-Methyl-4-nitroaniline)

- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)

- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)

- 89-58-7(2,5-Dimethylnitrobenzene)

- 34761-82-5(Benzenamine,3,5-dimethyl-4-nitro-)

- 6526-72-3(2-Nitrocumene)

- 163704-72-1(2,6-Diisopropyl-4-nitroaniline)

- 3460-29-5(2,5-Dimethyl-4-nitroaniline)

- 1886-57-3(1-tert-Butyl-2-nitrobenzene)

- 98589-46-9(5-Amino-1-benzothiophene-2-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:943-15-7)2-Nitro-4-cymene

Pureza:99%

Cantidad:100g

Precio ($):413.0